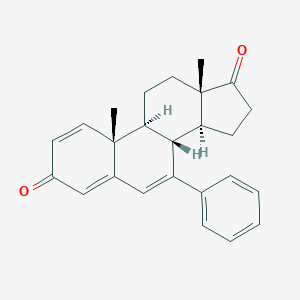
7-Phenyl-1,4,6-androstatriene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,4,6-androstatriene-3,17-dione (ATD) is a synthetic compound that has been widely used in scientific research. It is a potent aromatase inhibitor that can block the conversion of testosterone to estrogen. ATD has been studied for its potential applications in the treatment of breast cancer, prostate cancer, and other hormone-related diseases.
Scientific Research Applications
7-Phenyl-1,4,6-androstatriene-3,17-dione has been extensively studied for its potential applications in scientific research. It has been used as an aromatase inhibitor to block the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer and prostate cancer, which are hormone-related diseases. This compound has also been studied for its potential use in the treatment of hypogonadism, a condition in which the body does not produce enough testosterone.
Mechanism of Action
7-Phenyl-1,4,6-androstatriene-3,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. By blocking this conversion, this compound can increase the levels of testosterone in the body. This property makes it useful in the treatment of hormone-related diseases, such as breast cancer and prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of testosterone in the body, which can lead to increased muscle mass, strength, and libido. It can also reduce the levels of estrogen in the body, which can lead to a reduction in the risk of breast cancer and prostate cancer.
Advantages and Limitations for Lab Experiments
7-Phenyl-1,4,6-androstatriene-3,17-dione has several advantages for lab experiments. It is a potent aromatase inhibitor that can be used to study the effects of testosterone and estrogen on various physiological processes. It is also relatively easy to synthesize and has a high purity. However, this compound has some limitations for lab experiments. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for the study of 7-Phenyl-1,4,6-androstatriene-3,17-dione. One area of research is the development of new aromatase inhibitors that are more potent and selective than this compound. Another area of research is the study of the effects of this compound on different physiological processes, such as bone density, cognitive function, and cardiovascular health. Additionally, the use of this compound in combination with other drugs for the treatment of hormone-related diseases is an area of active research.
Synthesis Methods
7-Phenyl-1,4,6-androstatriene-3,17-dione can be synthesized from 4-androstene-3,6,17-trione by reacting it with phenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields this compound with a purity of over 99%. The synthesis method has been optimized to improve the yield and purity of this compound.
properties
CAS RN |
131802-65-8 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7-phenyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H26O2/c1-24-12-10-18(26)14-17(24)15-19(16-6-4-3-5-7-16)23-20-8-9-22(27)25(20,2)13-11-21(23)24/h3-7,10,12,14-15,20-21,23H,8-9,11,13H2,1-2H3/t20-,21-,23-,24-,25-/m0/s1 |
InChI Key |
NMLPFJDDIKKFFL-OWUXGNKUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)C5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)C5=CC=CC=C5 |
synonyms |
7-PATDO 7-phenyl-1,4,6-androstatriene-3,17-dione 7-phenylandrosta-1,4,6-triene-3,17-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



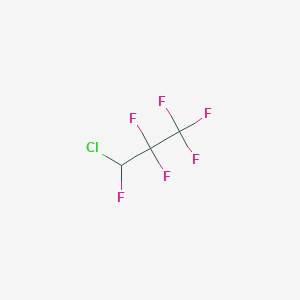
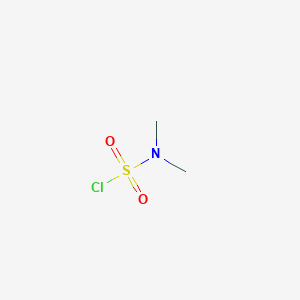

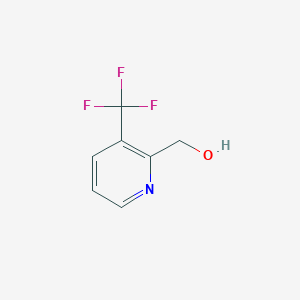
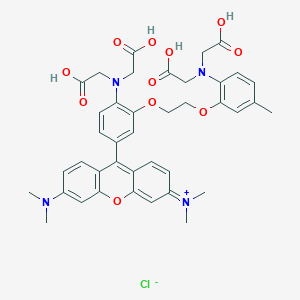

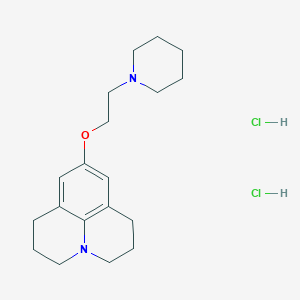

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)




